![molecular formula C14H23ClN2O B4771690 N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride](/img/structure/B4771690.png)
N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride
Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride, also known as DMBA, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The exact mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride is not fully understood, but it is thought to act by binding to and activating certain receptors in the body. Specifically, N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride has been found to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride has a variety of biochemical and physiological effects, including the induction of tumors, inflammation, and pain. It has also been found to affect neurotransmitter release and ion channel function, as well as to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride as a tool in scientific research is its ability to induce specific biological effects in animal models. This allows researchers to study the underlying mechanisms of various biological processes in a controlled setting. However, N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride. One area of interest is the development of new therapeutic approaches for pain and inflammation based on the mechanisms of action of N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride and its potential applications in various fields of scientific research.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and pain. In cancer research, N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride has been used as a carcinogen to induce tumors in animal models, allowing researchers to study the mechanisms of tumor development and progression. In inflammation and pain research, N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride has been used as a tool to induce inflammation and pain in animal models, allowing researchers to study the underlying mechanisms and develop new therapeutic approaches.
properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-11-6-5-7-13(8-11)14(17)15-9-12(2)10-16(3)4;/h5-8,12H,9-10H2,1-4H3,(H,15,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRKPCJZRNJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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